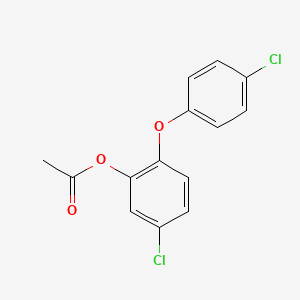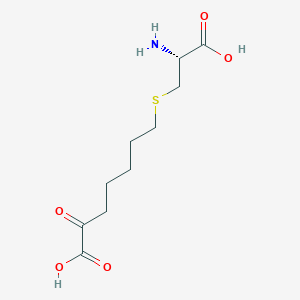
Daclatasvir RRSS Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclatasvir RRSS Isomer is a type of antiviral drug used to treat hepatitis C. It is a direct-acting antiviral that works by inhibiting the replication of the hepatitis C virus. Daclatasvir RRSS Isomer is a prodrug, meaning that it is converted to its active form in the body. It has been approved by the US Food and Drug Administration (FDA) for the treatment of chronic hepatitis C virus (HCV) infection in adults.
Mechanism of Action
Daclatasvir RRSS Isomer works by inhibiting the replication of the hepatitis C virus. It does this by blocking the action of a viral enzyme called NS5A, which is responsible for the replication of the virus. By blocking this enzyme, the virus is unable to replicate and is effectively stopped in its tracks.
Biochemical and Physiological Effects
Daclatasvir RRSS Isomer has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amount of viral RNA in the body, as well as reduce the amount of virus in the bloodstream. It has also been shown to reduce inflammation in the liver, which can help reduce the risk of liver damage caused by the virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using Daclatasvir RRSS Isomer in laboratory experiments is that it is a prodrug, meaning that it is converted to its active form in the body. This means that it can be used in a variety of cell culture studies and other laboratory experiments without having to worry about the stability of the drug. However, one of the limitations of using Daclatasvir RRSS Isomer in laboratory experiments is that it is not as effective as other antivirals in treating chronic hepatitis C virus infection.
Future Directions
There are a number of future directions for the use of Daclatasvir RRSS Isomer. These include further research into its mechanism of action, as well as its efficacy in clinical trials. There is also potential for the drug to be used in combination with other antivirals to increase its effectiveness. Additionally, further research could be done into the use of the drug in other types of viral infections, such as HIV and influenza. Finally, research could also be done into the use of Daclatasvir RRSS Isomer in the treatment of cancer.
Synthesis Methods
Daclatasvir RRSS Isomer is synthesized using a multi-step process. The first step involves the synthesis of the precursor molecule, which is then reacted with a difluoromethylation reagent to form the active compound. This is then purified and crystallized to obtain the pure product.
Scientific Research Applications
Daclatasvir RRSS Isomer has been used in a variety of scientific research applications. It has been used in cell culture studies to investigate the antiviral activity of the drug, as well as its mechanism of action. It has also been used to study the pharmacokinetics and pharmacodynamics of the drug, as well as its efficacy in clinical trials.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir RRSS Isomer involves the conversion of the starting material, (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid, to the target compound through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid", "Sodium hydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Deprotonation of (2S)-1-[(2R,4S)-2-(4-amino-3-methylpiperidin-1-yl)-4-fluorobutanoyl]-2-pyrrolidinecarboxylic acid with sodium hydride in dry DMF to form the corresponding carbanion.", "Step 2: Alkylation of the carbanion with methyl iodide to form the N-methylated intermediate.", "Step 3: Treatment of the N-methylated intermediate with sodium hydroxide in water to form the corresponding acid.", "Step 4: Conversion of the acid to the corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with (R)-3-amino-1-chloropropane in the presence of triethylamine to form the corresponding amide.", "Step 6: Treatment of the amide with hydrochloric acid in methanol to form the corresponding hydrochloride salt.", "Step 7: Conversion of the hydrochloride salt to the free base using sodium bicarbonate.", "Step 8: Purification of the free base using ethyl acetate and water to obtain the final product, Daclatasvir RRSS Isomer." ] } | |
CAS RN |
1009117-94-5 |
Product Name |
Daclatasvir RRSS Isomer |
Molecular Formula |
C₄₀H₅₀N₈O₆ |
Molecular Weight |
738.88 |
synonyms |
_x000B__x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








